molecular formula C7H9FO3 B13952079 3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one CAS No. 552308-03-9

3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one

Cat. No.: B13952079
CAS No.: 552308-03-9
M. Wt: 160.14 g/mol
InChI Key: OVMLQJQWUGEDBE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of a fluorinated aldehyde with a suitable dihydropyranone precursor under acidic or basic conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by cyclization to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and scalability. Industrial production often requires the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydropyran derivative with a reduced fluorine atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution of the fluorine atom may result in the formation of new functionalized derivatives.

Scientific Research Applications

3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include the development of new drugs for the treatment of various diseases, such as cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and hydroxyethyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-(2-hydroxyethyl)phenol: This compound shares the fluorine and hydroxyethyl groups but differs in the aromatic ring structure.

    4-Hydroxyamphetamine: Similar in having a hydroxy group and an aromatic ring, but differs in the presence of an amine group and its pharmacological properties.

Uniqueness

3-Fluoro-4-(2-hydroxyethyl)-5,6-dihydro-2H-pyran-2-one is unique due to its dihydropyranone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

552308-03-9

Molecular Formula

C7H9FO3

Molecular Weight

160.14 g/mol

IUPAC Name

5-fluoro-4-(2-hydroxyethyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H9FO3/c8-6-5(1-3-9)2-4-11-7(6)10/h9H,1-4H2

InChI Key

OVMLQJQWUGEDBE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=C1CCO)F

Origin of Product

United States

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